![molecular formula C9H16N4S B13067653 1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine](/img/structure/B13067653.png)
1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine can be achieved through a multi-step process involving the reaction of thiomorpholine with ethyl pyrazole-3-carboxylate. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiomorpholine, followed by nucleophilic substitution with the ethyl pyrazole-3-carboxylate .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to reduce reaction times and increase yields. The use of solid bases such as magnesium oxide in an eco-friendly solvent like ethanol can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiomorpholine derivatives with different oxidation states.
Substitution: The nitrogen atoms in the pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted pyrazole derivatives .
Aplicaciones Científicas De Investigación
1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one: This compound shares a similar thiomorpholine moiety but differs in the heterocyclic ring structure.
4-[2-(Thiomorpholin-4-yl)ethyl]aniline: This compound also contains the thiomorpholine group but has an aniline moiety instead of a pyrazole ring.
Uniqueness
1-[2-(Thiomorpholin-4-YL)ethyl]-1H-pyrazol-3-amine is unique due to its combination of a thiomorpholine ring with a pyrazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H16N4S |
|---|---|
Peso molecular |
212.32 g/mol |
Nombre IUPAC |
1-(2-thiomorpholin-4-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H16N4S/c10-9-1-2-13(11-9)4-3-12-5-7-14-8-6-12/h1-2H,3-8H2,(H2,10,11) |
Clave InChI |
YROXOQHHVJMMET-UHFFFAOYSA-N |
SMILES canónico |
C1CSCCN1CCN2C=CC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


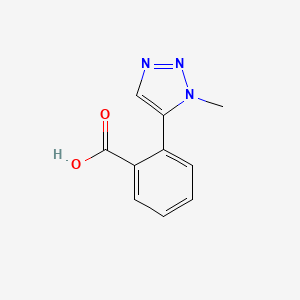
![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B13067576.png)
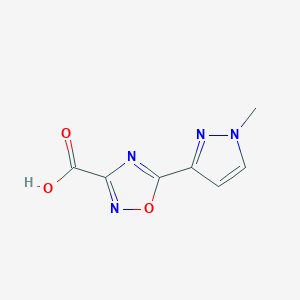
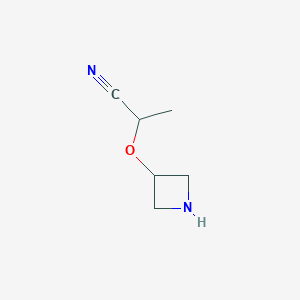


![4-Bromo-1-[(oxolan-3-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13067604.png)


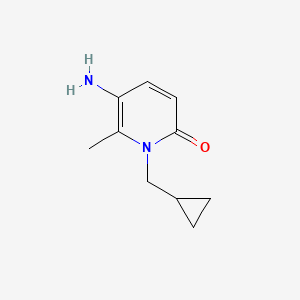

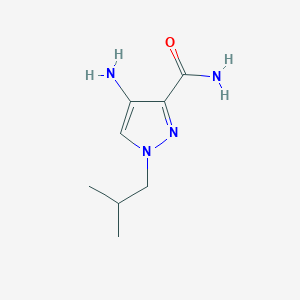
![3-Bromo-6-ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067644.png)

